2-(5-Bromo-2-methoxystyryl)-1-methylpyridinium iodide

Description

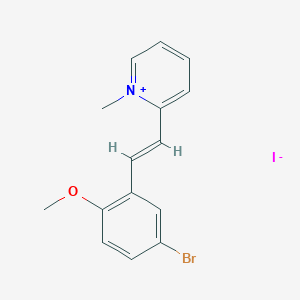

2-(5-Bromo-2-methoxystyryl)-1-methylpyridinium iodide is a styryl pyridinium dye characterized by a bromo (-Br) substituent at the 5-position and a methoxy (-OCH₃) group at the 2-position of the styryl aromatic ring. The iodine counterion and the positively charged pyridinium core contribute to its ionic nature and solubility in polar solvents. This compound is structurally related to other styryl dyes used in fluorescence imaging, nonlinear optics, and molecular recognition .

Properties

IUPAC Name |

2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrNO.HI/c1-17-10-4-3-5-14(17)8-6-12-11-13(16)7-9-15(12)18-2;/h3-11H,1-2H3;1H/q+1;/p-1/b8-6+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDJPTVAULIZDE-WVLIHFOGSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=CC2=C(C=CC(=C2)Br)OC.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=CC=C1/C=C/C2=C(C=CC(=C2)Br)OC.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxystyryl)-1-methylpyridinium iodide typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with 1-methylpyridinium iodide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps, such as recrystallization or chromatography, to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxystyryl)-1-methylpyridinium iodide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide, ammonia, or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution may result in the formation of various substituted derivatives.

Scientific Research Applications

2-(5-Bromo-2-methoxystyryl)-1-methylpyridinium iodide has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxystyryl)-1-methylpyridinium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key Observations :

- Electron Effects: The bromo group in the target compound is electron-withdrawing, while the methoxy group is electron-donating.

- Steric Effects: Bulky substituents like diphenylamino (DPASPI) reduce solubility but improve π-π stacking in solid-state structures .

Physicochemical Properties

Notes:

- DPASPI’s diphenylamino group enhances red fluorescence (quantum yield >80%), making it superior for solid-state luminescence applications .

Biological Activity

2-(5-Bromo-2-methoxystyryl)-1-methylpyridinium iodide (CAS No. 1047974-84-4) is a compound belonging to the class of pyridinium derivatives, known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in antimicrobial, anticancer, and other therapeutic areas.

Chemical Structure and Properties

The chemical structure of this compound features a pyridinium ring substituted with a methoxy and bromo group, which contributes to its unique biological properties. The compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 305.14 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that styryl-pyridine derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves disrupting cellular membranes or inhibiting essential metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridinium derivatives. The compound is believed to induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of cell proliferation : Targeting specific signaling pathways associated with cell growth.

- Induction of oxidative stress : Leading to cell death in malignant cells while sparing normal cells.

Case Study: Anticancer Efficacy

A notable study evaluated the anticancer effects of similar compounds on various cancer cell lines, revealing that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against tumor cells.

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 5.6 |

| Similar Pyridinium Derivative | HeLa (Cervical) | 4.3 |

| Another Derivative | A549 (Lung) | 6.1 |

The biological activity of this compound can be attributed to its interaction with biological targets within cells. The compound is believed to act through:

- Membrane Disruption : Altering membrane integrity leading to cell lysis.

- Enzyme Inhibition : Interfering with key enzymes involved in metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.